molecular formula C28H21ClN4O2S2 B2814108 4-chlorophenyl 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidin-6-yl sulfone CAS No. 861209-15-6

4-chlorophenyl 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidin-6-yl sulfone

Cat. No. B2814108
CAS RN: 861209-15-6
M. Wt: 545.07
InChI Key: SOAQEPUVZKCUST-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrole ring, a thiophene ring, and a pyrazolopyrimidine ring. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene . The thiophene ring is a sulfur-containing heterocycle that is similar to benzene in its reactivity . Pyrazolopyrimidine is a bicyclic compound containing a pyrazole ring fused to a pyrimidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrrole ring could be synthesized from a 1,4-diketone and ammonia or an amine . The thiophene ring could be synthesized using a Paal-Knorr synthesis or similar method .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the aromatic rings, which can participate in electrophilic aromatic substitution reactions. The sulfone group could potentially be reduced to a sulfide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with multiple aromatic rings are often relatively nonpolar and may have low solubility in water .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of this compound are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively, making them important targets for antimicrobial agents.

Mode of Action

The compound interacts with its targets by binding to the active sites of both the Enoyl ACP Reductase and DHFR enzymes . This interaction inhibits the activity of these enzymes, disrupting critical biochemical processes in the bacteria.

Biochemical Pathways

The inhibition of Enoyl ACP Reductase disrupts the bacterial fatty acid synthesis pathway, which is essential for bacterial cell membrane formation. Similarly, the inhibition of DHFR disrupts the folate metabolism pathway, which is crucial for DNA synthesis and cell division . The disruption of these pathways leads to the death of the bacteria.

Result of Action

The molecular and cellular effects of the compound’s action include the disruption of bacterial cell membrane formation and DNA synthesis, leading to bacterial cell death . This results in the compound’s antibacterial and antitubercular properties.

properties

IUPAC Name

6-(4-chlorophenyl)sulfonyl-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClN4O2S2/c1-18-8-9-19(2)32(18)24-14-15-36-28(24)23-16-26-30-17-25(37(34,35)22-12-10-21(29)11-13-22)27(33(26)31-23)20-6-4-3-5-7-20/h3-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAQEPUVZKCUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C3)N=CC(=C4C5=CC=CC=C5)S(=O)(=O)C6=CC=C(C=C6)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chlorophenyl 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidin-6-yl sulfone

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